1,2-Diethoxypropane

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

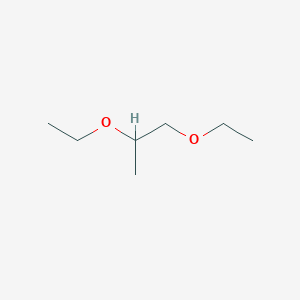

Structure

3D Structure

属性

IUPAC Name |

1,2-diethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-4-8-6-7(3)9-5-2/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBZZPOGZPKYKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70907259 | |

| Record name | 1,2-Diethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70907259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10221-57-5 | |

| Record name | Propylene glycol diethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10221-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,2-diethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010221575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70907259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-diethoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide to the Physical Properties of 1,2-Diethoxypropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,2-diethoxypropane. The information is compiled from various chemical data sources and is presented to support research and development activities.

Core Physical and Chemical Properties

This compound, also known as propylene glycol diethyl ether, is a colorless to light yellow liquid.[1][2] It is classified as a diether, with the chemical formula C₇H₁₆O₂.[3][4][5]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆O₂ | [3][4][5] |

| Molecular Weight | 132.20 g/mol | [3][4] |

| CAS Number | 10221-57-5 | [2][3] |

| IUPAC Name | This compound | [4] |

| SMILES | CCOCC(C)OCC | [4] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 124-125 °C | [3][6] |

| Density | 0.8309 g/cm³ | [3][6] |

| Vapor Pressure | 19.15 hPa at 20°C | [3][6] |

| Water Solubility | 52 g/L at 25°C | [3][6] |

| Flash Point | 20 °C | [1] |

Experimental Protocols for Property Determination

While specific experimental protocols for the determination of physical properties of this compound are not extensively detailed in publicly available literature, the following are standard methodologies employed for organic liquids of this type.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, several standard methods can be employed:

-

Ebulliometer Method: This technique involves using a specialized apparatus called an ebulliometer, which measures the boiling point of a liquid by creating an equilibrium between the liquid and vapor phases.

-

Dynamic Method: A sample is heated, and the temperature at which boiling occurs is recorded as a function of pressure.

-

Distillation Method: The boiling point can be determined during the distillation of the liquid. The temperature of the vapor that is in equilibrium with the boiling liquid is measured.

-

Siwoloboff Method: This is a micro-method suitable for small sample volumes. The sample is heated in a tube along with an inverted capillary tube. The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary.

A general procedure using a Thiele tube, a common laboratory apparatus for determining boiling and melting points, is as follows:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

The test tube is attached to a thermometer and heated in an oil bath within the Thiele tube.

-

As the temperature rises, air trapped in the capillary tube expands and escapes.

-

When the liquid's boiling point is reached, a continuous stream of vapor bubbles will emerge from the capillary tube.

-

The heat source is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Density Measurement

The density of a liquid is its mass per unit volume. For a volatile organic compound such as this compound, the following methods are standard:

-

Hydrometer: A calibrated, weighted glass instrument that floats in the liquid. The density is read from the scale at the point where the surface of the liquid meets the stem of the hydrometer.

-

Pycnometer: A glass flask with a close-fitting ground glass stopper with a capillary tube through it, which allows air bubbles to escape. The density is determined by accurately weighing the pycnometer empty, filled with a reference liquid of known density (like water), and then filled with the sample liquid.

-

Oscillating Densimeter: This instrument measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency of oscillation is directly related to the density of the liquid.

Refractive Index Measurement

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance.

-

Abbé Refractometer: This is the most common instrument for measuring the refractive index of liquids. A few drops of the sample are placed between two prisms. Light of a specific wavelength (usually the sodium D-line at 589 nm) is passed through the sample, and the angle of refraction is measured. The instrument is calibrated and provides a direct reading of the refractive index. The temperature must be controlled and reported as the refractive index is temperature-dependent.

Water Solubility Determination

The solubility of an organic compound in water is an important physical property.

-

Cloud-Point Method: This method is used to determine the solubility of a substance at different temperatures. A known amount of the substance and water are mixed, and the temperature at which the solution becomes cloudy (indicating saturation) upon cooling or clear upon heating is recorded.

-

Volumetric or Gravimetric Method: A saturated solution of this compound in water is prepared at a specific temperature. A known volume or mass of the saturated solution is then analyzed to determine the amount of dissolved ether. This can be done by techniques such as gas chromatography after extraction into an organic solvent.

Visualizations

Caption: Interrelationship of the physical properties of this compound.

Caption: Generalized workflow for boiling point determination using the Siwoloboff method.

References

An In-depth Technical Guide to 1,2-Diethoxypropane

CAS Number: 10221-57-5

This technical guide provides a comprehensive overview of 1,2-diethoxypropane, a vicinal diether of interest in various chemical and research applications. The document is intended for researchers, scientists, and professionals in drug development and materials science, detailing the compound's properties, synthesis, analytical methods, and safety protocols.

Chemical Identity and Properties

This compound, also known as Propylene Glycol Diethyl Ether, is an organic compound classified as a diether, with two ether groups on adjacent carbon atoms.[1][2] Its chemical structure and properties make it a versatile solvent and a model compound for academic research into vicinal ethers.[1][2]

The quantitative properties of this compound are summarized in the table below, compiled from various chemical data sources.

| Property | Value | Source(s) |

| CAS Number | 10221-57-5 | [3][4][5][6] |

| Molecular Formula | C₇H₁₆O₂ | [3][5][6] |

| Molecular Weight | 132.20 g/mol | [3][5][7] |

| IUPAC Name | This compound | [5] |

| Synonyms | Propylene Glycol Diethyl Ether, Propylenglykolather | [2][4][7] |

| Appearance | Colorless to light yellow liquid | [3][7] |

| Density | 0.8309 g/cm³ | [3][4][6] |

| Boiling Point | 124-125 °C | [4][6] |

| Vapor Pressure | 19.15 hPa at 20°C | [3][4][6] |

| Water Solubility | 52 g/L at 25°C | [3][4][6] |

| LogP | 1.44790 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4][8] |

| Rotatable Bond Count | 5 | [4][8] |

Synthesis and Production

The primary synthesis route for this compound is the etherification of propylene glycol with ethanol.[1] This reaction generates water as a by-product, which can inhibit the reaction by shifting the chemical equilibrium toward the reactants.[1] Therefore, efficient water removal during the process is crucial for achieving high product yields.[1] Heterogeneous catalysts are often preferred in industrial processes to facilitate easy separation from the reaction mixture.[1]

Caption: Synthesis of this compound via etherification.

Applications in Research and Industry

Due to its chemical properties, this compound has several applications:

-

Solvent: It is commonly used as a solvent in the formulation of paints, coatings, and cleaning products because of its ability to dissolve a wide range of substances and its good wetting properties.[2]

-

Research Compound: As a vicinal diether, it serves as a model compound for academic studies on the properties and reactivity of this functional group, which is present in various natural and synthetic molecules.[1]

-

Chemical Intermediate: Diether compounds are used in organic synthesis as versatile reagents, ligands, or building blocks for more complex molecules.[1]

While it may be used as a solvent in processes related to drug discovery, there is currently no evidence of this compound having direct biological or signaling pathway activity relevant to drug development professionals. Its primary relevance to this audience is its role as a process solvent or potential starting material.

Experimental Protocols

The identity, purity, and structural confirmation of this compound are typically assessed using standard analytical techniques.

GC-MS is a powerful and standard method for determining the purity of volatile compounds like this compound by identifying and quantifying impurities.[1]

Objective: To quantify the purity of a this compound sample and identify any volatile impurities.

Instrumentation:

-

Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) detector.[9]

-

Capillary Column: A polar column, such as a DB-WAX or similar polyethylene glycol phase, is suitable for separating ethers and potential alcohol impurities.[9]

Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a high-purity volatile solvent (e.g., dichloromethane or hexane). A typical concentration is 1 µL/mL.

-

GC Parameters:

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

-

Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 220°C and hold for 5 minutes.

-

-

MS Parameters:

-

Data Analysis:

-

The retention time of the major peak is used to identify this compound by comparison with a reference standard.

-

The mass spectrum of the peak is compared against a library (e.g., NIST) to confirm its identity.

-

Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

-

Caption: Standard analytical workflow for purity assessment by GC-MS.

NMR spectroscopy is essential for the unambiguous structural confirmation of this compound.[1] Techniques like ¹H NMR, ¹³C NMR, HMBC, and NOESY can provide detailed information about proton and carbon environments, connectivity, and spatial relationships within the molecule.[1]

Safety and Handling

This compound is classified as a highly flammable liquid and vapor.[5] Appropriate safety precautions must be taken during its handling and storage.

-

GHS Classification: Flammable Liquid, Category 2 (H225).[5]

-

Precautionary Statements:

-

Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[7][10]

-

Keep container tightly closed and store in a well-ventilated place.[10]

-

Ground and bond container and receiving equipment to prevent static discharge.[7][10]

-

Use explosion-proof electrical equipment and non-sparking tools.[7][10]

-

Wear protective gloves, clothing, and eye/face protection.

-

In case of fire, use dry chemical, foam, or carbon dioxide for extinction.

-

-

Storage: Store at room temperature, preferably in a cool, dark place (<15°C) under an inert atmosphere, as the compound can be hygroscopic.[7]

References

- 1. This compound | 10221-57-5 | Benchchem [benchchem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. This compound CAS#: 10221-57-5 [m.chemicalbook.com]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound | C7H16O2 | CID 9793781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cas 10221-57-5,this compound | lookchem [lookchem.com]

- 7. This compound 10221-57-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,2-Diethoxypropane CAS 126-84-1 | 820391 [merckmillipore.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Propylene Glycol Diethyl Ether

Abstract

Propylene glycol diethyl ether, also known as 1,2-diethoxypropane, is a chemical compound with the formula C7H16O2.[1] It belongs to the P-series of glycol ethers, which are recognized for their lower toxicity compared to the E-series.[2] This document provides a comprehensive technical overview of propylene glycol diethyl ether, including its chemical and physical properties, synthesis, analytical methods, applications, and safety and environmental profile. The information is intended for researchers, scientists, and professionals in drug development and other relevant industries.

Chemical and Physical Properties

Propylene glycol diethyl ether is a clear, colorless liquid with low volatility and moderate viscosity.[1] It is soluble in water and many organic solvents, making it a versatile solvent.[1] While specific quantitative data for propylene glycol diethyl ether is limited in publicly available literature, the properties of the closely related propylene glycol monoethyl ether (PGEE) provide a useful surrogate for understanding its general characteristics.

Table 1: Physical and Chemical Properties of Propylene Glycol Ethers

| Property | Propylene Glycol Diethyl Ether (this compound) | Propylene Glycol Monoethyl Ether (PGEE) | Source |

| CAS Number | 10221-57-5 | 1569-02-4 | [1] |

| Molecular Formula | C7H16O2 | C5H12O2 | [1] |

| Molecular Weight | 132.20 g/mol | 104.15 g/mol | [1] |

| Boiling Point | 124-125 °C | 130.5 – 134.5 °C at 1,013 hPa | LookChem, Carl ROTH |

| Melting Point | - | -70 °C | Carl ROTH |

| Density | 0.8309 g/cm³ | 0.897 g/cm³ at 20 °C | LookChem, Carl ROTH |

| Vapor Pressure | 19.15 hPa at 20℃ | - | LookChem |

| Flash Point | - | 40 °C at 1,013 hPa | Carl ROTH |

| Water Solubility | 52 g/L at 25℃ | Miscible in any proportion | LookChem, Carl ROTH |

| logP (o/w) | 1.44790 | 1.46 (pH 7, 20 °C) | LookChem, Carl ROTH |

Synthesis

The primary method for the synthesis of ethers, including propylene glycol diethyl ether, is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.[3][4][5][6]

General Williamson Ether Synthesis Protocol

The synthesis of propylene glycol diethyl ether can be conceptualized as a two-step process starting from propylene glycol, or a one-step process from a propylene glycol monoether.

Logical Workflow for Williamson Ether Synthesis of Propylene Glycol Diethyl Ether:

Caption: Williamson ether synthesis workflow for propylene glycol diethyl ether.

Experimental Protocol for a Related Compound (Propylene Glycol Dimethyl Ether)

The process involves reacting propylene glycol methyl ether with sodium hydroxide and monochloromethane. The optimized conditions identified in this study were a propylene glycol methyl ether to sodium hydroxide molar ratio of 1:1.5, a reaction time of 6 hours, a stirring rate of 500 rpm, and a reaction temperature of 60°-85°C. A phase transfer catalyst was also employed.

To adapt this for propylene glycol diethyl ether, the following modifications would be necessary:

-

Starting material: Propylene glycol monoethyl ether would be used instead of the methyl ether.

-

Alkylating agent: An ethyl halide, such as ethyl bromide or ethyl iodide, would be used instead of monochloromethane.

Analytical Methods

Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) is the preferred method for the analysis of glycol ethers.[2][4]

Gas Chromatography-Mass Spectrometry (GC-MS) for Glycol Ether Analysis

Sample Preparation: For cosmetic samples, two effective methods are ultrasound-assisted extraction (UAE) and micro-matrix solid-phase dispersion (µMSPD), followed by GC-MS analysis. These methods are environmentally friendly, requiring small sample sizes and low volumes of organic solvents. A highly polar column, such as one packed with polyethylene glycol (PEG), allows for direct analysis without the need for derivatization.

GC-MS Parameters (General): A reference method for the analysis of various glycol ethers provides the following general parameters which can be adapted for propylene glycol diethyl ether:

-

Column: A cyano-based thin-film column, such as the Rxi®-1301Sil MS, is recommended for better resolution and faster run times compared to thicker film columns.[2]

-

Injector Temperature: 240 °C

-

Carrier Gas: Helium at a constant flow of 0.8 mL/min

-

Oven Program: Initial temperature of 40 °C (held for 1 min), ramped to 240 °C at 8 °C/min.

-

MS Detector: Electron impact (EI) ionization at +70 eV.

-

Ion Source Temperature: 150 °C

-

Transfer Line Temperature: 240 °C

Experimental Workflow for GC-MS Analysis of Glycol Ethers:

Caption: General workflow for the GC-MS analysis of glycol ethers.

Applications

Propylene glycol diethyl ether is primarily used as a solvent in various industrial and commercial applications due to its favorable properties such as low volatility and good solvency for a wide range of substances.[1]

-

Paints and Coatings: It serves as a solvent in the formulation of paints and coatings.[1]

-

Cleaning Products: Its ability to dissolve a variety of compounds makes it a useful component in cleaning formulations.[1]

-

Inks: It is also utilized in the production of printing inks.

The P-series glycol ethers, in general, are high-performance industrial solvents used in cleaners, inks, paints, and coatings. They provide good solvency for a variety of resins including acrylics, epoxies, alkyds, polyesters, nitrocellulose, and polyurethanes. In cleaning applications, they offer low toxicity, surface tension reduction, and good solvency for both polar and nonpolar materials.

Safety and Environmental Profile

Propylene glycol ethers are generally considered to have low toxicity.[1]

Toxicological Data

Specific toxicological data for propylene glycol diethyl ether is scarce. However, data for the closely related propylene glycol monoethyl ether (PGEE) provides valuable insights.

Table 2: Toxicological Data for Propylene Glycol Monoethyl Ether (PGEE)

| Endpoint | Value | Species | Source |

| Acute Oral Toxicity (LD50) | 4.4 g/kg | Rat | CAMEO Chemicals |

| Acute Dermal Toxicity | May be harmful in contact with skin | - | Carl ROTH |

| Skin Irritation | Slight irritation | - | Shell |

| Eye Irritation | Serious eye irritation | - | Shell |

| Carcinogenicity | Not classified as a carcinogen | - | Shell |

| Mutagenicity | Not classified as a mutagen | - | Shell |

| Reproductive Toxicity | Does not impair fertility or damage the developing foetus | - | Shell |

Glycol ethers can be absorbed into the body through ingestion, inhalation, and dermal contact. Ingestion is considered the most toxic route of exposure.

Environmental Fate

P-series glycol ethers, including propylene glycol diethyl ether, are expected to have a favorable environmental profile.

Table 3: Ecotoxicological and Environmental Fate Data for Propylene Glycol Monoethyl Ether (PGEE)

| Endpoint | Value | Species | Exposure Time | Source |

| Acute Fish Toxicity (LC50) | 5,300 mg/L | Fish | 96 h | Carl ROTH |

| Acute Aquatic Invertebrate Toxicity (EC50) | 5,000 mg/L | Aquatic invertebrates | 48 h | Carl ROTH |

| Acute Algae Toxicity (ErC50) | 1,900 mg/L | Algae | 72 h | Carl ROTH |

| Biodegradability | Readily biodegradable (68% in 28 days) | - | - | Carl ROTH |

| Bioaccumulation Potential | Does not significantly accumulate in organisms | - | - | Carl ROTH |

Propylene glycol ethers show low toxicity towards aquatic organisms, are completely miscible with water, biodegradable, and are not expected to bio-accumulate.[4]

Logical Relationship of Environmental Fate:

Caption: Environmental fate of P-series glycol ethers.

Conclusion

Propylene glycol diethyl ether is a versatile solvent with a favorable safety and environmental profile characteristic of P-series glycol ethers. While specific quantitative data for the diethyl ether derivative is limited, information from closely related compounds provides a strong basis for its safe handling and application. Its primary synthesis route is the Williamson ether synthesis, and it can be effectively analyzed using standard chromatographic techniques. Its main applications are in the formulation of paints, coatings, and cleaning products. Further research to generate specific physical, chemical, and toxicological data for propylene glycol diethyl ether would be beneficial for its broader application and risk assessment.

References

- 1. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Khan Academy [khanacademy.org]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 6. byjus.com [byjus.com]

Synthesis of 1,2-Diethoxypropane from Propylene Glycol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,2-diethoxypropane from propylene glycol, primarily through the Williamson ether synthesis. This method offers a versatile and established route for the preparation of ethers. This document provides a comprehensive overview of the reaction, including experimental protocols, quantitative data, and key process diagrams to facilitate understanding and application in a laboratory setting.

Core Synthesis Pathway: Williamson Ether Synthesis

The primary method for synthesizing this compound from propylene glycol is the Williamson ether synthesis. This reaction proceeds in two main steps:

-

Deprotonation: Propylene glycol is a diol, containing two hydroxyl (-OH) groups. In the first step, a strong base is used to deprotonate both hydroxyl groups, forming a propylene glycol dialkoxide.

-

Nucleophilic Substitution (SN2): The resulting dialkoxide acts as a potent nucleophile. It then reacts with an ethyl halide (e.g., ethyl iodide or ethyl bromide) in a bimolecular nucleophilic substitution (SN2) reaction. The alkoxide ions attack the electrophilic carbon of the ethyl halide, displacing the halide and forming the two ether bonds.

The overall reaction is as follows:

HO-CH(CH₃)-CH₂-OH + 2 NaH → Na⁺⁻O-CH(CH₃)-CH₂-O⁻Na⁺ + 2 H₂ Na⁺⁻O-CH(CH₃)-CH₂-O⁻Na⁺ + 2 CH₃CH₂-Br → CH₃CH₂-O-CH(CH₃)-CH₂-O-CH₂CH₃ + 2 NaBr

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the Williamson ether synthesis of this compound, based on general principles and data from similar ether syntheses.[1] It is important to note that optimal conditions may vary and require empirical optimization.

| Parameter | Value/Range | Notes |

| Reactants | ||

| Propylene Glycol | 1.0 equivalent | Starting diol. |

| Base (e.g., NaH, KH) | 2.0 - 2.2 equivalents | A slight excess of base ensures complete deprotonation of both hydroxyl groups. |

| Ethyl Halide (e.g., C₂H₅Br, C₂H₅I) | 2.0 - 2.2 equivalents | A slight excess can help drive the reaction to completion. Ethyl iodide is more reactive but also more expensive than ethyl bromide. |

| Solvent | Aprotic, polar solvents such as THF, DMF, or DMSO | These solvents are suitable for SN2 reactions. |

| Reaction Temperature | 25 - 70 °C | The reaction is often started at room temperature and may be gently heated to increase the reaction rate. |

| Reaction Time | 12 - 24 hours | Reaction progress should be monitored by a suitable technique like TLC or GC. |

| Typical Yield | 60 - 80% | Yields can be influenced by factors such as reaction conditions, purity of reagents, and efficiency of the workup procedure. |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from propylene glycol via the Williamson ether synthesis.

Materials:

-

Propylene glycol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Ethyl bromide (or ethyl iodide)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (2.2 equivalents) to a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

-

Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.

-

Add anhydrous THF to the flask to create a slurry.

-

-

Deprotonation:

-

Dissolve propylene glycol (1.0 equivalent) in anhydrous THF in the dropping funnel.

-

Add the propylene glycol solution dropwise to the stirred sodium hydride slurry at 0 °C (ice bath). The addition should be slow to control the evolution of hydrogen gas.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the dialkoxide.

-

-

Etherification:

-

Cool the reaction mixture back to 0 °C.

-

Add ethyl bromide (2.2 equivalents) dropwise via the dropping funnel.

-

After the addition, remove the ice bath and allow the reaction to warm to room temperature. The mixture is then typically heated to a gentle reflux (around 60-70 °C) and stirred for 12-24 hours.

-

-

Reaction Monitoring:

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to check for the disappearance of the starting material.

-

-

Workup:

-

After the reaction is complete, cool the mixture to 0 °C.

-

Carefully quench the excess sodium hydride by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Add water to dissolve the inorganic salts.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic extracts and wash them with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent from the filtrate using a rotary evaporator.

-

The crude product can be purified by fractional distillation under atmospheric or reduced pressure to obtain pure this compound.

-

Reaction Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the chemical signaling pathway and the experimental workflow.

Caption: Williamson ether synthesis pathway for this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

molecular weight and formula of 1,2-diethoxypropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,2-diethoxypropane. Due to its classification as a vicinal diether, this compound serves as a significant model for academic research into the reactivity and properties of this functional group.[1] This document summarizes its core attributes and presents a generalized experimental workflow for its synthesis and characterization, which can be adapted for similar chemical entities.

Core Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₇H₁₆O₂.[1][2][3][4][5][6] It is also known by synonyms such as Propylene Glycol Diethyl Ether. The key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₆O₂[1][2][3][4][5][6] |

| Molecular Weight | 132.20 g/mol [1][2][3] |

| Boiling Point | 124-125 °C[2][4] |

| Density | 0.8309 g/cm³[2][4] |

| Vapor Pressure | 19.15 hPa at 20 °C[2][4] |

| Water Solubility | 52 g/L at 25 °C[2][6] |

Generalized Experimental Protocol: Synthesis and Characterization

While specific, detailed experimental protocols for this compound are not extensively documented in publicly available literature, a general methodology for its synthesis and characterization can be outlined based on standard organic chemistry practices. The synthesis would typically involve the etherification of 1,2-propanediol.

1. Synthesis: Williamson Ether Synthesis Adaptation

-

Objective: To synthesize this compound from 1,2-propanediol and an ethylating agent.

-

Materials: 1,2-propanediol, sodium hydride (or another strong base), ethyl iodide (or another ethylating agent), and an anhydrous aprotic solvent (e.g., THF).

-

Procedure:

-

1,2-propanediol is dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled in an ice bath, and sodium hydride is added portion-wise to deprotonate the hydroxyl groups, forming the corresponding dialkoxide.

-

Ethyl iodide is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is carefully quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether).

-

The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

2. Purification

-

Objective: To isolate pure this compound from the crude reaction mixture.

-

Method: Fractional distillation is the most common method for purifying liquid products like this compound. The crude product is heated, and the fraction corresponding to the boiling point of this compound (124-125 °C) is collected.

3. Spectroscopic Characterization

-

Objective: To confirm the structure and purity of the synthesized this compound.

-

Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the connectivity of atoms and the overall structure of the molecule.

-

Infrared (IR) Spectroscopy: This technique is used to identify the presence of C-O ether linkages and the absence of O-H stretches from the starting material.

-

Mass Spectrometry (MS): MS is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

-

Visualized Workflow for Synthesis and Characterization

The following diagram illustrates the logical flow of the generalized experimental protocol for synthesizing and characterizing this compound.

References

- 1. This compound | 10221-57-5 | Benchchem [benchchem.com]

- 2. Cas 10221-57-5,this compound | lookchem [lookchem.com]

- 3. This compound | C7H16O2 | CID 9793781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 10221-57-5 [m.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. This compound|lookchem [lookchem.com]

The Solubility Profile of 1,2-Diethoxypropane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-diethoxypropane in organic solvents. While specific quantitative data for a broad range of organic solvents is not extensively documented in publicly available literature, this document consolidates known physical properties, general solubility principles for ethers, and detailed experimental protocols for determining solubility. This information is intended to support researchers and professionals in the fields of chemistry and drug development in their handling and application of this compound.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various solvent systems.

| Property | Value |

| Molecular Formula | C7H16O2 |

| Molecular Weight | 132.2 g/mol [1][2] |

| Boiling Point | 124-125 °C[2][3][4] |

| Density | 0.8309 g/cm³[2][3][4] |

| Water Solubility | 52 g/L at 25 °C[2][3][4] |

| Vapor Pressure | 19.15 hPa at 20 °C[2][3] |

| LogP | 1.44790[3] |

| Hydrogen Bond Donor Count | 0[3] |

| Hydrogen Bond Acceptor Count | 2[3] |

General Solubility of Ethers in Organic Solvents

Ethers, as a class of organic compounds, are generally considered to be good solvents for a wide array of organic substances due to their ability to dissolve fats, waxes, oils, and other nonpolar compounds.[5] Their solubility characteristics are dictated by their molecular structure, which includes an oxygen atom bonded to two alkyl or aryl groups.[5][6]

Key principles governing the solubility of ethers like this compound include:

-

"Like Dissolves Like" : This fundamental principle suggests that substances with similar polarities are more likely to be soluble in one another.[7] Ethers are considered to be relatively nonpolar to weakly polar.[5] Consequently, they exhibit appreciable solubility in a variety of organic solvents.[5][8]

-

Solvent Polarity : Ethers are generally miscible with common nonpolar and weakly polar organic solvents such as alkanes (e.g., hexanes), aromatic hydrocarbons (e.g., toluene, benzene), and halogenated hydrocarbons (e.g., chloroform).[9] They are also soluble in polar aprotic solvents like acetone and ethyl acetate, as well as in alcohols such as methanol and ethanol.[5][9] A related compound, 2,2-diethoxypropane, is noted to be highly soluble in organic solvents like ethanol and ether.[10]

-

Hydrogen Bonding : Ether molecules themselves cannot form hydrogen bonds with each other, which results in lower boiling points compared to alcohols of similar molecular weight.[5][8] However, the oxygen atom in the ether linkage can act as a hydrogen bond acceptor, allowing for some solubility in protic solvents like alcohols.[8]

Based on these principles, it can be inferred that this compound is likely to be readily soluble in a wide range of common organic solvents.

Experimental Protocols for Determining Solubility

To obtain precise quantitative data on the solubility of this compound in specific organic solvents, standardized experimental methods should be employed. The following outlines a general workflow for determining solubility.

General Experimental Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of solubility.

Detailed Methodologies

1. Preparation of Materials:

-

Ensure that both the solute (this compound) and the selected organic solvent are of high purity.[11]

-

Prepare a temperature-controlled environment, such as a water bath or incubator. It is often recommended to measure solubility at different temperatures, for example, at 4°C for stability assessment and at 37°C for biopharmaceutical relevance.[11]

2. Equilibration (Shake-Flask Method):

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period to ensure that equilibrium is reached and a saturated solution is formed.[11] This can be achieved using a shaker bath. The time required to reach equilibrium can vary and may need to be determined empirically.

3. Separation of Phases:

-

Once equilibrium is established, the undissolved solute must be separated from the saturated solution. This can be accomplished through methods such as centrifugation followed by decantation or by filtering the solution through a suitable membrane filter.[12] It is crucial that this step is performed without altering the temperature of the solution.

4. Quantitative Analysis:

-

The concentration of this compound in the clear, saturated solution is then determined using a reliable analytical technique.[11] Suitable methods may include:

-

Gas Chromatography (GC): Given the volatility of this compound, GC is a highly suitable method for quantification.

-

High-Performance Liquid Chromatography (HPLC): This can also be used, particularly if a suitable chromophore is present or if derivatization is performed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be a powerful tool for determining concentration without the need for phase separation.[7]

-

5. Data Interpretation:

-

The solubility is then expressed as the concentration of the solute in the saturated solution at a specific temperature (e.g., in g/L, mol/L, or mg/mL).

Logical Relationships in Solubility Determination

The process of determining and understanding the solubility of a compound like this compound involves a series of logical steps and considerations, from initial theoretical prediction to final experimental verification.

Caption: Logical progression for assessing and applying solubility data.

References

- 1. This compound | C7H16O2 | CID 9793781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 10221-57-5 [m.chemicalbook.com]

- 3. This compound|lookchem [lookchem.com]

- 4. Cas 10221-57-5,this compound | lookchem [lookchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. app1-c89-pub.pressidium.com - Ether In Organic Chemistry [app1-c89-pub.pressidium.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. research.cbc.osu.edu [research.cbc.osu.edu]

- 10. Page loading... [wap.guidechem.com]

- 11. solubility experimental methods.pptx [slideshare.net]

- 12. pubs.acs.org [pubs.acs.org]

Technical Guide: Physicochemical Properties of 1,2-Diethoxypropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physicochemical properties of 1,2-diethoxypropane, including its boiling point and density. It details standardized experimental protocols for the determination of these properties and includes logical workflow diagrams to illustrate these processes.

Core Physicochemical Data

The fundamental physical properties of this compound are summarized below. These values are critical for its application in various research and development settings, including as a solvent or a reagent in chemical synthesis.

| Property | Value |

| Boiling Point | 124-125 °C |

| Density | 0.8309 g/cm³ |

| Molecular Formula | C₇H₁₆O₂ |

| Molecular Weight | 132.2 g/mol |

| CAS Number | 10221-57-5 |

Experimental Protocols

Detailed methodologies for the experimental determination of boiling point and density are crucial for the accurate characterization of substances like this compound.

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for determining the boiling point of a liquid with a small sample volume.

-

Sample Preparation: Add approximately 0.5 mL of this compound into a small test tube. Introduce a magnetic stir bar for smooth boiling.

-

Apparatus Setup:

-

Place the test tube in a heating block situated on a hot plate stirrer.

-

Clamp the test tube securely.

-

Position a thermometer with its bulb approximately 1 cm above the liquid's surface.

-

-

Heating and Observation:

-

Begin gentle stirring and heating of the sample.

-

Observe the formation of a reflux ring, which is a ring of condensing vapor on the inner wall of the test tube.

-

Adjust the thermometer's position so that its bulb is level with this reflux ring to ensure an accurate measurement of the vapor temperature.

-

-

Data Recording: When the temperature reading on the thermometer stabilizes while the liquid is gently refluxing, record this temperature as the boiling point.[1] It is advisable to perform at least two separate determinations to ensure accuracy.[2]

Determination of Density (Volumetric Method)

This protocol outlines the steps to determine the density of a liquid by measuring its mass and volume.

-

Mass Measurement (Tare): Place a clean, dry graduated cylinder on a digital balance and tare the balance to zero.

-

Volume Measurement: Carefully pour a specific volume of this compound into the graduated cylinder. Record the volume, ensuring the measurement is taken at the bottom of the meniscus.

-

Mass Measurement (Sample): Weigh the graduated cylinder containing the liquid and record the combined mass.[3] The mass of the liquid is the difference between this value and the initial mass of the empty cylinder.

-

Density Calculation: Calculate the density using the formula: Density = Mass / Volume.[4][5] For enhanced accuracy, it is recommended to also record the temperature of the liquid, as density is temperature-dependent.[5]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols and a representative synthesis pathway.

Caption: Experimental workflow for boiling point determination.

Caption: Experimental workflow for density determination.

Caption: Logical relationship for a diethoxypropane synthesis.

References

1,2-Diethoxypropane: A Technical Guide to a Model Vicinal Ether for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and potential applications of 1,2-diethoxypropane as a model compound for the vicinal ether functional group. Vicinal ethers, characterized by two ether linkages on adjacent carbon atoms, are found in a variety of biologically active natural products, particularly polyether ionophores, which have garnered significant interest in drug development for their anticancer and antimicrobial properties. Understanding the fundamental characteristics of a simple vicinal ether like this compound provides a valuable framework for medicinal chemists and pharmacologists working with more complex molecules containing this motif.

Physicochemical and Spectroscopic Data

Quantitative data for this compound and its close analog, 1,2-dimethoxypropane, are summarized below. Due to the limited availability of public spectroscopic data for this compound, representative data from 1,2-dimethoxypropane is included for illustrative purposes.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₆O₂ |

| Molar Mass | 132.20 g/mol [1] |

| Boiling Point | 124-125 °C |

| Density | 0.8309 g/cm³ |

| Water Solubility | 52 g/L at 25°C |

| LogP | 1.1 at 22°C |

Table 2: Representative Spectroscopic Data (from 1,2-Dimethoxypropane)

| Technique | Data |

| ¹H NMR | Due to the lack of a publicly available spectrum for this compound, the expected proton NMR signals would be analogous to 1,2-dimethoxypropane. We would anticipate signals for the two ethoxy groups (a triplet for the methyl protons and a quartet for the methylene protons) and signals for the propane backbone (a methyl doublet, and complex multiplets for the methine and methylene protons). |

| ¹³C NMR | Similarly, the carbon NMR of this compound would show distinct signals for the two ethoxy groups and the three carbons of the propane backbone. A representative spectrum for 1,2-dimethoxypropane is available in the literature.[2] |

| Mass Spec. | The mass spectrum of 1,2-dimethoxypropane shows a molecular ion peak (M+) at m/z 104.1.[3] Common fragmentation patterns for ethers include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond. For this compound, one would expect a molecular ion peak at m/z 132.2 and fragmentation patterns corresponding to the loss of ethyl and ethoxy groups. |

Experimental Protocols

A common and effective method for the synthesis of vicinal ethers like this compound is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide.

Synthesis of this compound via Williamson Ether Synthesis

This protocol outlines the synthesis of this compound from 1,2-propanediol and ethyl iodide.

Materials:

-

1,2-Propanediol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl iodide (C₂H₅I)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

-

Distilled water

Procedure:

-

Preparation of the Dialkoxide:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1,2-propanediol (1 equivalent) dissolved in anhydrous THF.

-

Under a nitrogen atmosphere, slowly add sodium hydride (2.2 equivalents) portion-wise at 0 °C (ice bath). Caution: Sodium hydride is highly reactive and flammable; handle with care.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours to ensure complete formation of the dialkoxide.

-

-

Etherification:

-

Cool the reaction mixture to 0 °C.

-

Slowly add ethyl iodide (2.5 equivalents) dropwise via a syringe.

-

After the addition, allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure this compound.

-

Diagram 1: Experimental Workflow for the Synthesis of this compound

Synthesis of this compound workflow.

Role of Vicinal Ethers in Drug Development

The vicinal ether motif is a key structural feature in a class of natural products known as polyether ionophores . These molecules, such as monensin and salinomycin, are characterized by a backbone containing multiple cyclic ether units, often with vicinal arrangements. Their biological activity stems from their ability to form lipid-soluble complexes with metal cations and transport them across cell membranes, disrupting ion gradients and inducing cellular processes like apoptosis.[4][5][6] This ionophoric activity has made them promising candidates for anticancer and antimicrobial drugs.

While this compound itself is not a drug, its simple, well-defined structure makes it an excellent model compound for studying the fundamental properties of the vicinal ether linkage. Researchers can use it to:

-

Investigate Conformational Preferences: The relative orientation of the two ether groups can influence the overall shape of a molecule and its ability to bind to a biological target.

-

Study Metabolic Stability: The ether linkage is generally stable to metabolic degradation, a desirable property in drug candidates. Studying the metabolism of a simple diether can provide insights into the stability of more complex polyether-containing drugs.

-

Probe Non-covalent Interactions: The oxygen atoms of the ether groups can act as hydrogen bond acceptors, a crucial interaction for drug-receptor binding.

Vicinal Ethers and Cellular Signaling

The disruption of ion homeostasis by polyether ionophores can have profound effects on various cellular signaling pathways. One of the key pathways implicated in the action of many anticancer drugs is the PI3K/Akt/mTOR pathway , which plays a central role in cell growth, proliferation, and survival.[1][7][8][9][10] Dysregulation of this pathway is a hallmark of many cancers.

Polyether ionophores can indirectly affect this pathway by altering intracellular cation concentrations, which can, in turn, influence the activity of kinases and other signaling proteins. For instance, changes in intracellular Ca²⁺ levels can modulate the activity of Akt.

Diagram 2: Hypothetical Modulation of the PI3K/Akt/mTOR Pathway by a Vicinal Ether-Containing Ionophore

Ionophore-mediated disruption of the PI3K/Akt/mTOR pathway.

This diagram illustrates a potential mechanism where a vicinal ether-containing ionophore disrupts intracellular ion gradients, leading to the modulation of the PI3K/Akt/mTOR pathway and ultimately affecting cell survival and proliferation.

Conclusion

This compound serves as a valuable and accessible model compound for researchers in drug development. Its simple structure allows for the fundamental study of the physicochemical properties, reactivity, and potential biological interactions of the vicinal ether moiety. As the interest in polyether ionophores and other complex natural products containing this functional group continues to grow, a thorough understanding of simpler model systems like this compound will be crucial for the rational design of new and effective therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Propane, 1,2-dimethoxy- [webbook.nist.gov]

- 4. Natural Polyether Ionophores and Their Pharmacological Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agscientific.com [agscientific.com]

- 7. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. musechem.com [musechem.com]

- 9. Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1,2-Diethoxypropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

1,2-Diethoxypropane is a flammable liquid.[1] A summary of its key quantitative data is presented in Table 1 for easy reference and comparison.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Propylene glycol diethyl ether | [2] |

| CAS Number | 10221-57-5 | [1] |

| Molecular Formula | C₇H₁₆O₂ | [1] |

| Molecular Weight | 132.20 g/mol | [1] |

| Boiling Point | 124-125 °C | [3] |

| Density | 0.8309 g/cm³ | |

| Water Solubility | 52 g/L at 25°C | |

| LogP | 1.44790 | |

| Vapor Pressure | 19.15 hPa at 20°C |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not widely documented. However, a plausible and effective method for its preparation is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of this compound, this can be achieved in a two-step process starting from 1,2-propanediol.

Experimental Protocol: Williamson Ether Synthesis of this compound

Materials:

-

1,2-propanediol

-

Sodium hydride (NaH) or other strong base

-

Ethyl iodide (or ethyl bromide)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Distilled water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

Step 1: Formation of the Mono-alkoxide. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve 1,2-propanediol in anhydrous diethyl ether or THF.

-

Cool the solution in an ice bath and slowly add one equivalent of sodium hydride in portions. The reaction will generate hydrogen gas, so adequate ventilation is crucial.

-

Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of 1,2-propanediol (the mono-alkoxide).

-

Step 2: First Etherification. To the solution of the alkoxide, add one equivalent of ethyl iodide dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and carefully quench with distilled water.

-

Step 3: Formation of the Di-alkoxide. Isolate the intermediate, 1-ethoxy-2-propanol, and repeat the alkoxide formation step using another equivalent of sodium hydride.

-

Step 4: Second Etherification. Introduce a second equivalent of ethyl iodide to the newly formed alkoxide and reflux until the reaction is complete as monitored by TLC.

-

Work-up and Purification. After cooling, quench the reaction with water. Separate the organic layer, and wash it sequentially with distilled water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude this compound can then be purified by fractional distillation.

Logical Relationship of the Synthesis Pathway:

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.1 | t | 3H | -OCH₂CH ₃ |

| ~1.2 | d | 3H | -CH(OCH₂CH₃)CH ₃ |

| ~3.3-3.6 | m | 5H | -OCH ₂(CH₃), -CH (OCH₂CH₃)CH₃, -CH ₂(O) |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~15 | -OCH₂C H₃ |

| ~18 | -CH(OCH₂CH₃)C H₃ |

| ~65-75 | -C H₂(O), -OC H₂(CH₃) |

| ~75-80 | -C H(OCH₂CH₃)CH₃ |

Table 4: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 2850-3000 | C-H stretch (alkane) |

| 1050-1150 | C-O stretch (ether) |

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment |

| 132 | [M]⁺ (Molecular Ion) |

| 117 | [M - CH₃]⁺ |

| 103 | [M - C₂H₅]⁺ |

| 87 | [M - OC₂H₅]⁺ |

| 59 | [CH₃CH(OCH₂CH₃)]⁺ |

| 45 | [C₂H₅O]⁺ |

Applications in Research and Drug Development

Glycol ethers, as a class, find utility in the pharmaceutical industry primarily as solvents and solubilizing agents.[4][5][6] Propylene glycol ethers are noted for their lower toxicity compared to ethylene glycol ethers.[7]

Potential Roles of this compound:

-

Solvent in Formulations: Due to its ether linkages, this compound is expected to be a good solvent for a range of organic molecules. This property could be leveraged in the formulation of both oral and topical drug products to dissolve active pharmaceutical ingredients (APIs) that have poor water solubility.

-

Excipient in Drug Delivery Systems: Its physical properties may make it a suitable component in the development of various drug delivery systems, such as emulsions, microemulsions, and self-emulsifying drug delivery systems (SEDDS), to enhance the bioavailability of poorly soluble drugs.

-

Research as a Model Compound: As a simple vicinal diether, this compound can serve as a model compound for academic and industrial research to study the chemical and physical properties of this class of molecules.[8]

Experimental Workflow for Formulation Development:

Safety and Handling

This compound is classified as a highly flammable liquid and vapor.[1] Standard laboratory safety precautions should be followed when handling this compound, including working in a well-ventilated fume hood and avoiding sources of ignition. Personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn.

Conclusion

This technical guide has provided a detailed overview of the IUPAC name, properties, and potential applications of this compound for a scientific audience. While a lack of readily available experimental spectroscopic data presents a challenge, the predicted data and the outlined synthesis protocol based on the Williamson ether synthesis offer a solid foundation for researchers interested in working with this compound. Its properties suggest potential as a solvent and excipient in pharmaceutical formulations, warranting further investigation into its utility in drug development.

References

- 1. This compound | C7H16O2 | CID 9793781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 10221-57-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Propane, 1,1-diethoxy- | C7H16O2 | CID 20858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,2-Diethoxypropane for synthesis | 126-84-1 [sigmaaldrich.com]

- 6. Propane, 2,2-diethoxy- [webbook.nist.gov]

- 7. WO2022078576A1 - Process for the preparation of 2-isopentyl-2-isopropyl-1,3-dimethoxypropane - Google Patents [patents.google.com]

- 8. This compound | 10221-57-5 | Benchchem [benchchem.com]

This technical guide provides a comprehensive overview of 1,2-diethoxypropane, its synonyms, and related isomeric compounds. It is intended for researchers, scientists, and professionals in drug development and chemical research. This document details the physicochemical properties, synthesis methodologies, and biological context of these compounds, presenting data in a structured and accessible format.

Chemical Identity and Synonyms

This compound is a diether of propylene glycol. It is also known by several synonyms, which are listed in the table below. Understanding these synonyms is crucial for comprehensive literature searches and clear communication in a research context.

| Synonym | Reference |

| Propylene Glycol Diethyl Ether | [1] |

| Propane, 1,2-diethoxy- | [2] |

| 1,2-Diethoxypropan | |

| Propylenglykol-diethylether |

Physicochemical Properties of this compound and Related Compounds

The physicochemical properties of this compound and its isomers, 1,1-diethoxypropane and 2,2-diethoxypropane, are summarized in the table below. These properties are fundamental to their application as solvents and in chemical synthesis.

| Property | This compound | 1,1-Diethoxypropane | 2,2-Diethoxypropane |

| CAS Number | 10221-57-5[2] | 4744-08-5[3] | 126-84-1[4] |

| Molecular Formula | C₇H₁₆O₂[2] | C₇H₁₆O₂[3] | C₇H₁₆O₂[4] |

| Molecular Weight | 132.20 g/mol [2] | 132.20 g/mol [3] | 132.20 g/mol [4] |

| Boiling Point | 124-125 °C[5] | Not available | 116-117 °C[6] |

| Density | 0.8309 g/cm³[5] | Not available | 0.82 g/mL at 25 °C[6] |

| Vapor Pressure | 19.15hPa at 20℃[5] | Not available | Not available |

| Appearance | Colorless to light yellow liquid[5] | Not available | Colorless to Almost colorless clear liquid |

| SMILES | CCOCC(C)OCC[2] | CCC(OCC)OCC[3] | CCOC(C)(C)OCC |

| InChIKey | VPBZZPOGZPKYKX-UHFFFAOYSA-N[2] | MBNMGGKBGCIEGF-UHFFFAOYSA-N[3] | FGQLGYBGTRHODR-UHFFFAOYSA-N[4] |

Synthesis of this compound and Related Compounds

The primary method for the synthesis of ethers such as this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

General Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and unsymmetrical ethers.[1][7] The reaction proceeds via an Sₙ2 mechanism, where an alkoxide ion acts as the nucleophile and attacks an alkyl halide, displacing the halide ion. For the synthesis of this compound, this could involve the reaction of a 1,2-propylene glycol-derived alkoxide with an ethyl halide, or the reaction of an ethoxide with a di-halogenated propane derivative.

Experimental Protocol: Representative Williamson Ether Synthesis of an Aryl Ether

Materials:

-

2-naphthol (1.04 mmol)

-

1-bromobutane (1.35 mmol)

-

Sodium hydroxide (2.18 mmol)

-

Ethanol (2.5 mL)

Procedure:

-

To a 5 mL conical reaction vial, add 150 mg of 2-naphthol and 87 mg of crushed sodium hydroxide.[8]

-

Add 2.5 mL of ethanol and equip the vial with an air condenser.

-

Heat the mixture to reflux for 10 minutes. The boiling point of ethanol is 78 °C.[8]

-

After cooling the solution to at least 60 °C, add 0.15 mL of 1-bromobutane via syringe.[8]

-

Reheat the reaction to reflux for 50 minutes.[8]

-

After cooling, transfer the contents to a small Erlenmeyer flask and add ice and ice-cold water to precipitate the solid product.[8]

-

Collect the solid product by vacuum filtration using a Hirsch funnel.[8]

-

Wash the product with ice-cold water and dry it by drawing air through the funnel.[8]

Synthesis of 2,2-Diethoxypropane

An improved method for the synthesis of 2,2-diethoxypropane involves the reaction of acetone and anhydrous ethanol with triethyl orthoformate as a dehydrating agent and ammonium chloride as a catalyst. The reported yield for this method is 77.5%.[9]

Reaction Conditions:

-

Acetone (0.45 mol)

-

Triethyl orthoformate (0.50 mol)

-

Anhydrous ethanol (75 mL)

-

Ammonium chloride (0.72 g)

-

Reflux for 3 hours[9]

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound and its isomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the connectivity and chemical environment of the atoms in the molecule. 2D NMR techniques like COSY, HMQC, and HMBC can further elucidate the complete structure.[10]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of the C-O-C ether linkages and the C-H bonds of the alkyl chains.[10]

-

Mass Spectrometry (MS): Mass spectrometry, often coupled with gas chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the compound, aiding in its identification.[10] PubChem provides mass spectrometry data for 1,1-diethoxypropane and 2,2-diethoxypropane.[3][4]

Biological Context: Metabolism and Toxicology of Propylene Glycol Ethers

Propylene glycol ethers are generally considered to have low toxicity compared to their ethylene glycol counterparts.[11] The metabolism of propylene glycol ethers is a key determinant of their toxicological profile.

Metabolic Pathway of Propylene Glycol Ethers

The metabolism of propylene glycol ethers primarily occurs in the liver. The metabolic pathway for the β-isomer of propylene glycol ethers, which have a primary alcohol group, involves oxidation by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to form an alkoxy propionic acid metabolite. Minor pathways include metabolism by cytochrome P450 enzymes and conjugation with glucuronic acid or sulfate.

Toxicology

Acute exposure to high levels of glycol ethers can lead to narcosis, pulmonary edema, and damage to the liver and kidneys.[12] Chronic exposure may result in neurological and hematological effects.[12] Animal studies have indicated potential reproductive and developmental effects from exposure to some glycol ethers.[12] However, propylene glycol ethers are generally considered to be of low toxicity.[11]

Conclusion

This compound and its related isomers are important diether compounds with applications as solvents and in chemical synthesis. This guide has provided a detailed overview of their chemical identity, physical properties, and synthesis, with a focus on the Williamson ether synthesis. The biological context, including the metabolic pathways and general toxicology of propylene glycol ethers, has also been discussed. The provided data and experimental outlines serve as a valuable resource for researchers and professionals working with these compounds. Further research to obtain specific experimental protocols and detailed spectroscopic data for this compound would be beneficial to the scientific community.

References

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. This compound | C7H16O2 | CID 9793781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Propane, 1,1-diethoxy- | C7H16O2 | CID 20858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2-Diethoxypropane | C7H16O2 | CID 31361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 10221-57-5 [m.chemicalbook.com]

- 6. 2,2-Diethoxypropane | 126-84-1 [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 10221-57-5 | Benchchem [benchchem.com]

- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 12. epa.gov [epa.gov]

Navigating the Unknown: A Technical Guide to the Environmental Fate of 1,2-Diethoxypropane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental data on the environmental fate of 1,2-diethoxypropane is notably scarce in publicly available literature. This guide provides a comprehensive overview of the methodologies used to assess the environmental fate of similar chemical substances and presents predicted data based on well-established Quantitative Structure-Activity Relationship (QSAR) models. This approach offers a framework for understanding the likely environmental behavior of this compound in the absence of direct empirical evidence.

Introduction

This compound (CAS No. 10221-57-5) is a diether that, like other glycol ethers, may be used in various industrial applications. Understanding its environmental fate—what happens to it when it enters the environment—is crucial for a comprehensive risk assessment. This technical guide synthesizes the limited available data, details the standardized experimental protocols for determining key environmental fate parameters, and provides predicted values from validated computational models.

Environmental Fate Assessment: A Multi-Faceted Approach

The environmental fate of a chemical is determined by a combination of transport and transformation processes. These include biodegradation, abiotic degradation (such as hydrolysis and photolysis), and its partitioning between different environmental compartments (air, water, soil, and biota).

Biodegradation

Biodegradation is the breakdown of organic substances by microorganisms. The primary assessment for biodegradation is the "ready biodegradability" test.

Available Data: A study summarized in the ECHA registration dossier for this compound, conducted according to OECD Guideline 301D (Closed Bottle Test), indicated low biodegradability . The reported degradation was 6.0% after 4 days, 0.0% after 14 days, and 2.0% after 28 days. The low degradation was potentially attributed to inhibition of the test microorganisms.

Predicted Data (using QSAR models): Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the properties of a chemical based on its structure.

| QSAR Model | Prediction for this compound | Interpretation |

| EPI Suite™ - BIOWIN | Not readily biodegradable | Consistent with the limited experimental data. |

| VEGA-QSAR | Not readily biodegradable (consensus model) | Reinforces the prediction of low biodegradability. |

Experimental Protocol: OECD 301D - Closed Bottle Test

This method is designed to assess the ready biodegradability of chemicals under aerobic conditions.

-

Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms (typically from sewage effluent) and kept in a completely filled, stoppered bottle in the dark at a constant temperature. The degradation is followed by the analysis of dissolved oxygen over a 28-day period. The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD).

-

Apparatus:

-

Biochemical oxygen demand (BOD) bottles with ground-glass stoppers.

-

Incubator, thermostatically controlled at 20 ± 1°C.

-

Dissolved oxygen meter.

-

-

Procedure:

-

Prepare a mineral medium containing essential salts.

-

Add the test substance to the mineral medium to achieve a concentration that results in a theoretical oxygen demand of 2-5 mg/L.

-

Inoculate the medium with a small volume of a suitable inoculum (e.g., filtered effluent from a domestic wastewater treatment plant).

-

Fill BOD bottles completely with the inoculated medium, ensuring no air bubbles are trapped.

-

Prepare blank controls (inoculum only) and reference controls (with a readily biodegradable substance like sodium benzoate).

-

Incubate the bottles in the dark at 20°C for 28 days.

-

Measure the dissolved oxygen concentration in replicate bottles at the start and at regular intervals over the 28-day period.

-

-

Data Analysis: The percentage biodegradation is calculated as: % Biodegradation = [(BODt - BODblank) / ThOD] x 100 where BODt is the biochemical oxygen demand of the test substance at time t, and BODblank is the BOD of the blank.

Abiotic Degradation

Hydrolysis: Hydrolysis is a chemical reaction in which a molecule of water reacts with a substance, sometimes causing it to break down. Ethers are generally resistant to hydrolysis under neutral pH conditions found in most natural waters.

Predicted Data:

-

EPI Suite™ - HYDROWIN: The hydrolysis half-life for this compound is estimated to be stable (half-life > 1 year) at pH 7.

Experimental Protocol: OECD 111 - Hydrolysis as a Function of pH

-

Principle: The test substance is dissolved in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and incubated in the dark at a constant temperature. The concentration of the test substance is determined at various time intervals to calculate the rate of hydrolysis.

-

Procedure:

-

Prepare sterile buffer solutions at pH 4, 7, and 9.

-

Dissolve the test substance in the buffer solutions.

-

Incubate the solutions in the dark at a controlled temperature (e.g., 25°C or 50°C for preliminary testing).

-

At appropriate time intervals, take samples and analyze for the concentration of the test substance.

-